2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
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Overview
Description
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C13H13ClN2O3. This compound is known for its unique chemical structure, which includes a chloro group, a cyclopropylcarbamoyl group, and an amino benzoic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid typically involves multiple steps. One common method includes the chlorination of 4-aminobenzoic acid followed by the introduction of the cyclopropylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro group and the cyclopropylcarbamoyl group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: This compound shares a similar core structure but lacks the cyclopropylcarbamoyl group.
4-Chloroanthranilic acid: Another related compound with a similar benzoic acid moiety.
Uniqueness
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11ClN2O3 |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-chloro-4-(cyclopropylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-5-7(3-4-8(9)10(15)16)14-11(17)13-6-1-2-6/h3-6H,1-2H2,(H,15,16)(H2,13,14,17) |
InChI Key |
UZDIUOUKELNBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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